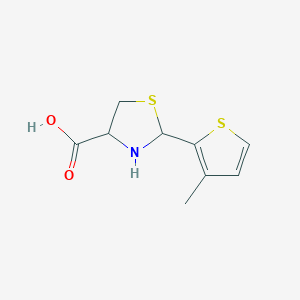

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBHIQCNCYXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389849 | |

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318466-03-4 | |

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predicated on the well-established condensation reaction between L-cysteine and an appropriate aldehyde, in this case, 3-methyl-2-thiophenecarboxaldehyde. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the analytical characterization of the final product.

Introduction and Significance

Thiazolidine-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their structural similarity to proline and the presence of a sulfur atom imbue them with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives is most commonly achieved through the reaction of carbonyl compounds (aldehydes or ketones) with L-cysteine.[1] The specific target of this guide, this compound, incorporates a substituted thiophene moiety, a common scaffold in medicinal chemistry known to modulate pharmacological activity.

The Synthetic Pathway: A Mechanistic Perspective

The core of this synthesis lies in the nucleophilic condensation reaction between the amino acid L-cysteine and 3-methyl-2-thiophenecarboxaldehyde. This reaction proceeds through a well-documented mechanism involving the formation of a Schiff base intermediate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine of L-cysteine on the carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde. This is followed by a dehydration step to form a Schiff base (imine) intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the thiol group onto the imine carbon. This ring-closing step forms the thiazolidine ring. The reaction creates a new chiral center at the C2 position of the thiazolidine ring, resulting in the formation of a mixture of diastereomers (typically the (2R,4R) and (2S,4R) isomers).[1] The diastereomeric ratio can be influenced by the reaction solvent.[1]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

L-Cysteine

-

3-Methyl-2-thiophenecarboxaldehyde

-

Ethanol

-

Water, distilled

-

Diethyl ether

-

Sodium sulfate, anhydrous

Synthetic Procedure

-

Dissolution of L-Cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 equivalent) in a 10:1 mixture of ethanol and distilled water.

-

Addition of Aldehyde: To the stirred solution of L-cysteine, add 3-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, a precipitate of the product is expected to form. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected precipitate with cold diethyl ether to remove any unreacted aldehyde. Dry the product under vacuum to yield this compound as a solid.

-

Purification (if necessary): If further purification is required, the product can be recrystallized from an ethanol/water mixture.

The workflow for the synthesis is illustrated in the following diagram:

Caption: Experimental workflow for the synthesis of the target compound.

Product Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons, including a singlet for the H-2 proton around δ 5.5-5.8 ppm, and multiplets for the H-4 and H-5 protons. The protons of the 3-methyl-thiophen-2-yl group will also be present in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbon, the C2, C4, and C5 carbons of the thiazolidine ring, and the carbons of the substituted thiophene ring.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the secondary amine, and C-S stretching.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (229.32 g/mol ).[4]

Quantitative Data Summary

The following table summarizes key data for the target compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂S₂ | [4] |

| Molecular Weight | 229.32 g/mol | [4] |

| CAS Number | 219709-73-6 | [4] |

| Appearance | Expected to be a solid | General observation |

| Purity | ≥98% (as per commercial suppliers) | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established condensation of L-cysteine with 3-methyl-2-thiophenecarboxaldehyde. This guide provides a robust framework for its preparation and characterization, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The potential for this compound and its derivatives in various therapeutic areas warrants further investigation.

References

-

Al-Ghorbani, M., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3848-3859. [Link]

-

Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2017). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Arkivoc, 2016(6), 105–121. [Link]

-

ResearchGate. (2022). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]

-

Naz, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. ZU Scholars. [Link]

-

Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 773-778. [Link]

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

Foreword: Navigating the Known to Characterize the Novel

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a foundational framework for the characterization of this and similar heterocyclic systems. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to guide future experimental work.

Molecular Structure and Rationale for Spectroscopic Investigation

The target molecule, 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid, is a heterocyclic compound featuring a thiazolidine ring linked to a 3-methyl-thiophene moiety at the 2-position. The presence of stereocenters at the C2 and C4 positions of the thiazolidine ring suggests the potential for diastereomers, which would be distinguishable by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic analysis is paramount to confirm the molecular structure, elucidate stereochemistry, and ensure purity. A multi-technique approach employing NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy provides a comprehensive characterization.

Figure 1: Molecular components of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. The predicted chemical shifts are based on data from similar thiazolidine and thiophene structures.[1][2][3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| COOH | ~12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is typically deshielded and broad. |

| NH | ~9.0 - 9.5 | broad singlet | - | The thiazolidine NH proton is expected to be a broad singlet.[4] |

| Thiophene H5' | ~7.4 - 7.6 | doublet | J ≈ 5.0 | Aromatic proton on the thiophene ring, coupled to H4'. |

| Thiophene H4' | ~6.9 - 7.1 | doublet | J ≈ 5.0 | Aromatic proton on the thiophene ring, coupled to H5'. |

| C2-H | ~5.6 - 5.8 | singlet | - | Methine proton at the junction of the two rings. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.[1] |

| C4-H | ~4.2 - 4.4 | doublet of doublets | J ≈ 7.5, 4.5 | Methine proton of the thiazolidine ring, coupled to the two C5 protons.[1] |

| C5-Hₐ | ~3.4 - 3.6 | doublet of doublets | J ≈ 11.0, 7.5 | One of the diastereotopic methylene protons at C5. |

| C5-Hₑ | ~3.2 - 3.4 | doublet of doublets | J ≈ 11.0, 4.5 | The other diastereotopic methylene proton at C5. |

| Thiophene CH₃ | ~2.3 - 2.5 | singlet | - | Methyl group protons on the thiophene ring.[4] |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (COOH) | ~172.0 - 175.0 | Carbonyl carbon of the carboxylic acid.[3] |

| Thiophene C2' | ~138.0 - 142.0 | Quaternary carbon of the thiophene ring attached to the thiazolidine. |

| Thiophene C3' | ~135.0 - 138.0 | Quaternary carbon of the thiophene ring with the methyl substituent. |

| Thiophene C5' | ~127.0 - 129.0 | Aromatic CH carbon of the thiophene ring. |

| Thiophene C4' | ~125.0 - 127.0 | Aromatic CH carbon of the thiophene ring. |

| C2 | ~68.0 - 72.0 | Methine carbon of the thiazolidine ring, deshielded by S and N. |

| C4 | ~58.0 - 62.0 | Methine carbon of the thiazolidine ring, attached to the carboxylic acid. |

| C5 | ~33.0 - 36.0 | Methylene carbon of the thiazolidine ring. |

| Thiophene CH₃ | ~14.0 - 16.0 | Methyl carbon on the thiophene ring.[4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectral Data

-

Molecular Formula: C₉H₁₁NO₂S₂

-

Molecular Weight: 229.32 g/mol

-

Expected [M+H]⁺: m/z 230.03

-

Expected [M-H]⁻: m/z 228.01

-

Key Fragmentation: A prominent fragment would be expected from the cleavage of the bond between the thiazolidine and thiophene rings, leading to the formation of the 3-methyl-thiophene cation (m/z 97.02). Another key fragmentation would be the loss of the carboxylic acid group (45 Da).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Thiazolidine) | 3400 - 3300 | Medium |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium-Weak |

| C=O (Carboxylic Acid) | 1720 - 1700 | Strong |

| C=C (Thiophene) | 1600 - 1450 | Medium |

| C-N | 1350 - 1250 | Medium |

| C-S | 750 - 650 | Medium-Weak |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy will provide information about the electronic transitions within the molecule, primarily associated with the thiophene chromophore.

Predicted UV-Vis Absorption

-

λₘₐₓ: Expected in the range of 230-260 nm. This is characteristic of the π → π* transitions in the thiophene ring.[5][6] The thiazolidine portion of the molecule is not expected to have significant absorption in this region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the absorbance from 200 to 800 nm.

Figure 2: Proposed workflow for spectroscopic analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted data, derived from the analysis of structurally related compounds, offers a robust framework for the initial characterization of this molecule. Experimental verification of these predictions is the logical next step. The synthesis and subsequent spectroscopic analysis as outlined in this document will be crucial for confirming the structure and purity of this novel compound, paving the way for its further investigation in medicinal chemistry and materials science. The synthesis of thiazolidine-4-carboxylic acid derivatives is a well-established field, often involving the condensation of L-cysteine with an appropriate aldehyde.[2][7]

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ali, B., et al. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

- National Center for Biotechnology Information. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem.

- ResearchGate. (n.d.). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y.

- National Center for Biotechnology Information. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. PMC.

- Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nanobiomedicine.

- Hameed, A. S., et al. (2024). Synthesis, Characterization of some New 4- Thiazolidinone of Acenaphthoquinone. Tikrit Journal of Pure Science.

- ResearchGate. (n.d.). Synthesis of thiazolidine-4-carboxylic acid derivatives.

- INOVATUS JOURNALS. (n.d.). green synthesis, characterization, and multifaceted evaluation of thiazolidinone derivatives: a study.

- SpectraBase. (n.d.). Thiophene - Optional[UV-VIS] - Spectrum.

- ChemicalBook. (n.d.). THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum.

- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function.

- National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem.

- ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.

- National Center for Biotechnology Information. (n.d.). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC.

- Thermo Scientific Chemicals. (n.d.). L-Thiazolidine-4-carboxylic acid, 98% 250 g.

- ResearchGate. (n.d.). Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids.

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-thiazolidine-2-carboxylic acid. PubChem.

- Sigma-Aldrich. (n.d.). N-acetyl-thiazolidine-4-carboxylic acid.

- NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook.

Sources

Thiazolidine Ring Conformation and Activity: A Deep Dive into Structure-Activity Relationships

Abstract

The thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its prevalence in a vast array of biologically active compounds, from pioneering antibiotics to modern metabolic drugs, highlights its therapeutic significance. The biological activity of these molecules, however, is not merely a function of their chemical formula but is critically dependent on their three-dimensional structure. The conformation of the thiazolidine ring is a key determinant of molecular recognition and interaction with biological targets. This in-depth technical guide explores the conformational landscape of the thiazolidine ring and its direct implications for biological activity, serving as a critical resource for researchers and professionals in drug development. We will examine the forces that dictate its conformation, the experimental and computational methodologies for its analysis, and present case studies that underscore the direct link between conformation and biological function.

The Thiazolidine Scaffold: A Privileged Structure in Drug Discovery

The thiazolidine ring is a versatile heterocyclic system that has been instrumental in the development of numerous therapeutic agents. Its distinct structural characteristics, including the presence of heteroatoms and its inherent non-planarity, enable it to participate in a wide range of interactions with biological macromolecules. This scaffold forms the core of many approved drugs and promising clinical candidates, cementing its importance in medicinal chemistry.

A prominent example of the therapeutic value of the thiazolidine scaffold is the class of antidiabetic drugs known as thiazolidinediones (TZDs), or "glitazones." These compounds, including pioglitazone and rosiglitazone, function as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid homeostasis. The interaction between TZDs and PPARγ is exquisitely sensitive to the specific conformation adopted by the thiazolidine-2,4-dione ring, which facilitates precise hydrogen bonding and hydrophobic interactions within the receptor's ligand-binding pocket.

Conformational Landscape of the Thiazolidine Ring

In contrast to planar aromatic systems, the saturated thiazolidine ring is flexible and can adopt several non-planar conformations. These are generally described as envelope (E) or twist (T) forms, which are defined by the displacement of one or two atoms from the mean plane of the ring.

The preferred conformation of a thiazolidine ring is governed by a delicate balance of several factors:

-

Substitution Pattern: The nature, size, and orientation of substituents on the ring can introduce steric strain and electronic effects that favor specific conformations. To minimize steric hindrance, bulky substituents typically prefer pseudo-equatorial positions.

-

Nature of Heteroatoms: The presence of sulfur and nitrogen, with their different atomic radii and bonding characteristics, influences bond angles and torsional strains within the ring, thereby shaping its conformational preferences.

-

Intramolecular and Intermolecular Interactions: Non-covalent forces such as hydrogen bonds and dipole-dipole interactions can stabilize particular conformations. The surrounding solvent environment can also significantly influence the conformational equilibrium.

The interconversion between these conformations is generally rapid at physiological temperatures, but the relative populations of the different conformers can have a significant impact on the molecule's overall shape and its ability to bind to its biological target.

Caption: Factors influencing the conformational equilibrium of the thiazolidine ring.

Methodology for Conformational Analysis

A thorough understanding of the conformational preferences of a thiazolidine-containing molecule necessitates a synergistic approach that combines experimental techniques with computational modeling.

Experimental Techniques

3.1.1 X-ray Crystallography

X-ray crystallography provides a high-resolution, static image of the molecule's conformation in the solid state. This technique is indispensable for unambiguously determining the precise three-dimensional arrangement of atoms and for identifying key intramolecular and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the thiazolidine derivative are grown through methods such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to yield the final crystal structure.

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformation of molecules in solution, which often provides a more biologically relevant picture than the solid-state structure.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle separating them, a relationship described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the thiazolidine ring can be deduced.

-

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which helps to define the overall molecular conformation.

Computational Modeling

Computational methods are essential for exploring the conformational landscape of flexible molecules like thiazolidines and for rationalizing experimental observations.

3.2.1 Molecular Mechanics (MM)

MM methods employ classical force fields to calculate the potential energy of a molecule as a function of its conformation. These methods are computationally efficient and are well-suited for performing conformational searches to identify low-energy conformers.

3.2.2 Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers with high precision.

Workflow: Integrated Conformational Analysis

Caption: Integrated workflow for the conformational analysis of thiazolidine derivatives.

Case Study: Thiazolidinediones (TZDs) and PPARγ Agonism

The development of TZDs as PPARγ agonists serves as a powerful illustration of the critical role of thiazolidine ring conformation in drug action. The binding of these ligands to the PPARγ ligand-binding domain (LBD) induces a conformational change in the receptor, which in turn leads to the recruitment of coactivators and the regulation of gene expression.

The thiazolidine-2,4-dione headgroup of TZDs is indispensable for their activity. It forms a network of hydrogen bonds with specific amino acid residues in the PPARγ LBD, including Ser289, His323, His449, and Tyr473. The precise geometry of these interactions is dictated by the conformation of the thiazolidine ring.

Structural studies have revealed that the thiazolidine-2,4-dione ring in active TZDs adopts a relatively planar conformation, which allows for optimal hydrogen bonding with the receptor. Substituents on the ring can influence this planarity and, as a result, the binding affinity and agonist activity. For example, the introduction of bulky substituents can force the ring into a more puckered conformation, thereby disrupting the key hydrogen bonding interactions and diminishing the compound's potency.

Data Summary: Conformation-Activity Relationship in TZDs

| Compound | Thiazolidine Ring Conformation | PPARγ Binding Affinity (Ki) | Agonist Activity (EC50) |

| Rosiglitazone | Near-planar | High | Potent |

| Pioglitazone | Near-planar | High | Potent |

| Analogue with Bulky Substituent | Puckered | Low | Weak/Inactive |

Conclusion and Future Perspectives

The conformation of the thiazolidine ring is a critical determinant of the biological activity of molecules that contain this scaffold. A comprehensive understanding of the factors that govern its conformational preferences is therefore paramount for the rational design of novel therapeutic agents. The integrated application of experimental techniques, such as X-ray crystallography and NMR spectroscopy, in conjunction with computational modeling, provides a robust platform for elucidating the conformational landscape of thiazolidine derivatives and for establishing definitive structure-activity relationships.

Future research in this domain will likely concentrate on the development of more sophisticated computational models capable of accurately predicting the conformational behavior of thiazolidine rings in diverse biological environments. Furthermore, the application of advanced experimental techniques, such as cryo-electron microscopy (cryo-EM), will offer unprecedented, near-atomic level insights into the interactions of thiazolidine-containing ligands with their biological targets. These advancements will undoubtedly expedite the discovery and development of new and improved drugs based on this privileged heterocyclic scaffold.

References

-

Henke, B. R. (2004). Thiazolidinediones. Journal of Medicinal Chemistry, 47(17), 4118–4127. Available at: [Link]

-

Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953–12956. Available at: [Link]

-

Casy, A. F. (1971). The conformation of the thiazolidine ring. Chemical Reviews, 71(2), 213–226. Available at: [Link]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]

-

Nolte, R. T., Wisely, G. B., Westin, S., Cobb, J. E., Lambert, M. H., Kurokawa, R., Rosenfeld, M. G., Willson, T. M., Glass, C. K., & Milburn, M. V. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-γ. Nature, 395(6698), 137–143. Available at: [Link]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thiophene-Containing Thiazolidines

Preamble: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Within this endeavor, certain molecular frameworks, often referred to as "privileged scaffolds," consistently appear in compounds demonstrating a wide array of biological activities.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, and the thiazolidine ring, a saturated five-membered ring with sulfur and nitrogen atoms, are two such scaffolds.[1] Their combination into a single molecular entity creates a synergistic pharmacophore with significant therapeutic promise, particularly in the fields of oncology, infectious diseases, and metabolic disorders.[2][3][4][5]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiophene-containing thiazolidines. Moving beyond a mere catalog of compounds, we will explore the causal relationships between specific structural modifications and the resulting biological outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation therapeutic agents based on this versatile scaffold.

The Core Scaffold: Synthetic Strategies and Key Modification Points

The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold and its derivatives. The most common route to thiophene-containing thiazolidin-4-ones involves a multi-step synthesis. A cornerstone of this process is often the Gewald reaction, a multicomponent condensation that efficiently produces substituted 2-aminothiophenes.[2][6] These intermediates can then be reacted with various aldehydes to form Schiff bases, which subsequently undergo cyclization with thioglycolic acid to yield the desired thiazolidinone ring.[2][6]

This synthetic pathway is not merely a means to an end; it is a strategic tool that allows for systematic structural modifications at key positions, which are critical for probing the SAR.

Caption: Synthetic workflow and key points for SAR modifications.

The primary points of diversification for SAR studies are:

-

The substituent on the aryl ring derived from the aldehyde (R1): This position allows for the exploration of electronic and steric effects.

-

The nitrogen atom of the thiazolidinone ring (R2): Modifications here can influence solubility, hydrogen bonding capacity, and overall molecular conformation.

-

The C5 position of the thiazolidinone ring (R3): This position is often a key interaction point with biological targets.

Structure-Activity Relationships in Anticancer Applications

Thiophene-containing thiazolidinones have emerged as a promising class of anticancer agents, with activities reported against a range of cancer cell lines including breast (MCF-7), colon (HCT-116), and liver (HepG2).[3][5][7][8] The mechanism of action is often attributed to the inhibition of critical cellular targets like protein kinases or enzymes such as carbonic anhydrase IX (CA IX), which is involved in tumor progression.[5][7]

2.1. Substitutions on the Aryl Ring (R1)

The nature and position of substituents on the aryl ring attached to the thiazolidinone core play a critical role in determining antiproliferative activity.

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) on the phenyl ring often enhance anticancer activity. This is likely due to their ability to form halogen bonds or engage in favorable electrostatic interactions with the target protein's active site.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) can also confer potent activity, suggesting that a delicate balance of electronic and steric properties is required.[8] For instance, a p-methoxy substituted benzylidene derivative showed high activity against MCF-7 cancer cells.[8]

-

Positional Isomerism: The position of the substituent is crucial. Ortho- and para-substitutions are often more favorable than meta-substitutions, indicating specific spatial requirements within the receptor's binding pocket. A study highlighted that an ortho-methyl group on the benzene ring resulted in the best antimicrobial activity in that series, a principle that often translates to anticancer assays as well.[2]

2.2. Modifications at the C5 Position of the Thiazolidinone Ring

The C5 position is frequently modified through Knoevenagel condensation with various aldehydes, leading to 5-arylidene derivatives.[9]

-

Isatin Hybrids: The incorporation of an isatin moiety at the C5 position has been shown to produce compounds with significant anticancer activity, in some cases more potent than the reference drug doxorubicin.[8] Specifically, a fluoro-substituted isatin derivative demonstrated potent activity against both HepG-2 and MCF-7 cell lines.[8]

Table 1: SAR Summary of Thiophene-Thiazolidinones as Anticancer Agents

| Compound Series | Modification Point | Substituent | Target Cell Line | Observed Activity Trend | Reference |

| Benzylidene-thiazolidinones | R1 (para-position) | -OCH3 | MCF-7 | High potency | [8] |

| Isatin-thiazolidinone hybrids | C5-position | 5-Fluoro-isatin | HepG-2, MCF-7 | Potent; exceeded doxorubicin | [8] |

| Phenyl-thiazolidinones | R1 (ortho-position) | -CH3 | (Antimicrobial) | Highest in series | [2] |

| Generic Aryl-thiazolidinones | R1 | EWGs (e.g., -Cl, -NO2) | Various | Generally enhanced activity | General Finding |

Structure-Activity Relationships in Antimicrobial Applications

The thiophene-thiazolidinone scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity reported against both bacteria and fungi.[2][4][6][10]

3.1. Key Structural Features for Antimicrobial Potency

-

Aromatic Scaffolds: The presence of an aromatic scaffold generally increases the lipophilicity of the compounds, which can improve their permeability through the microbial cell membrane, leading to enhanced activity.[3]

-

Substituent Effects: In a series of thiophene-bearing thiazolidinones, a compound with a dimethylamino substitution on the benzene ring demonstrated the most potent activity against the tested microbial strains.[4] This highlights the potential importance of basic, electron-donating groups for antimicrobial action.

-

Thioxo-thiazolidinones: Replacing the carbonyl group at the C2 position of the thiazolidine ring with a thiocarbonyl (a thioxo-thiazolidinone) can significantly impact activity. Studies have shown that 4-thioxo-thiazolidin-2-one derivatives are particularly promising against multidrug-resistant Staphylococcus aureus (MRSA).[11] The 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one derivative was identified as the most active in one study, demonstrating a bactericidal effect.[11]

Experimental Protocol: A Self-Validating Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of SAR data, experimental protocols must be robust and self-validating. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of novel thiophene-thiazolidinone derivatives against the MCF-7 human breast cancer cell line.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then serially diluted in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: The culture medium is removed from the wells and replaced with the media containing the various concentrations of the test compounds.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Self-Validating System through Controls:

-

Negative Control (Vehicle): Wells containing cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO in media) but no test compound. This establishes the baseline for 100% cell viability.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic effects.

-

Blank Control: Wells containing media and MTT but no cells. This provides the background absorbance to be subtracted from all other readings.

The data is then used to plot a dose-response curve, and the IC50 value is calculated, providing a quantitative measure of the compound's cytotoxic potency.

Caption: Workflow for a self-validating MTT cytotoxicity assay.

Future Perspectives and Conclusion

The convergence of the thiophene and thiazolidine scaffolds provides a robust platform for the development of novel therapeutic agents. The SAR insights discussed herein underscore the importance of systematic structural modification and the profound impact that subtle changes in electronic and steric properties can have on biological activity.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular targets of the most active compounds to move beyond phenotypic screening.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.[3]

-

Quantitative Structure-Activity Relationship (QSAR): Developing computational models to quantitatively correlate structural features with biological activity, thereby accelerating the design of more potent and selective analogues.[12][13]

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of thiophene-containing thiazolidines can be realized, paving the way for new treatments for cancer, infectious diseases, and beyond.

References

- Mishra, R., Tomar, I., Singhal, S., & Jha, K. K. (2012). Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents. Der Pharma Chemica, 4(1), 489-496. [URL: https://www.scholarsresearchlibrary.com/articles/facile-synthesis-of-thiazolidinones-bearing-thiophene-nucleus-as-antimicrobial-agents.pdf]

- Mishra, R., et al. (2012). Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents. Scholars Research Library.

- Al-Ostath, A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963a]

- Gouda, M. A., Berghot, M. A., Shoeib, A. I., & Khalil, A. M. (2010). Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1455–1462. [URL: https://www.tandfonline.com/doi/abs/10.1080/10426500903074858]

- Al-Ostath, A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10870377/]

- Mishra, R., & Tomer, I. (2011). Antimicrobial activity of some novel thiazolidinones derivatives of 2-amino thiophene. Pharmacologyonline, 3, 1478-1480. [URL: https://pharmacologyonline.ktpress.co.in/pharmaonline/2011/3/1478-1480.pdf]

- Unknown Authors. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Google Search Result. [URL: Not provided in search result]

- Unknown Authors. (n.d.). Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. ResearchGate. [URL: https://www.researchgate.

- Kumar, D., et al. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8711867/]

- Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/]

- Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02347]

- Al-Ostath, A., et al. (2024). Some clinical drugs bearing thiophene scaffolds as anticancer agents. ResearchGate. [URL: https://www.researchgate.net/figure/Some-clinical-drugs-bearing-thiophene-scaffolds-as-anticancer-agents_fig1_378119890]

- Ghorab, M. M., & Alsaid, M. S. (2013). Synthesis of Thiazolidine and Thiophene Derivatives for Evaluation as Anticancer Agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2012.723467]

- Hassan, E. A., et al. (2021). Synthesis, Single Crystal X-Ray, and Anticancer Activity of Some New Thiophene and 1,3-Thiazolidine Derivatives. ResearchGate. [URL: https://www.researchgate.

- Singh, P., & Kaur, M. (2013). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23456094/]

- de Almeida, M. S., et al. (2021). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34125547/]

- Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]

- da Silva, A. F. C., et al. (2022). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345228/]

- Sharma, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414002/]

- Unknown Authors. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.

- Prabhakar, Y. S., et al. (n.d.). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/225134766_QSAR_Studies_on_Thiazolidines_A_Biologically_Privileged_Scaffold]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of thiazolidinones bearing thiophene nucleus as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Synthesis and Antimicrobial of Certain New Thiazolidinone, Thiazoline, and Thiophene Derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2010 [sci-hub.box]

- 11. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Discovery and synthesis of novel thiazolidine-4-carboxylic acid analogs

<A Technical Guide to the Discovery and Synthesis of Novel Thiazolidine-4-Carboxylic Acid Analogs

Abstract

Thiazolidine-4-carboxylic acid (T4CA) and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antioxidant, and antiviral properties. This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel T4CA analogs. This document outlines strategic design considerations, modern synthetic methodologies, and robust characterization techniques essential for the development of new therapeutic agents based on this versatile heterocyclic core. By integrating established principles with practical insights, this guide aims to accelerate innovation in this promising field of drug discovery.

Introduction: The Therapeutic Potential of the Thiazolidine-4-Carboxylic Acid Scaffold

The thiazolidine ring, a sulfur-containing heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds.[1] Thiazolidine-4-carboxylic acid, in particular, has garnered substantial interest due to its structural similarity to proline and its ability to serve as a versatile pharmacophore. The inherent chirality and conformational rigidity of the T4CA scaffold allow for specific interactions with biological targets, leading to a diverse range of pharmacological effects.

The therapeutic promise of T4CA derivatives is highlighted by their broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory agents.[1][2] For instance, certain T4CA derivatives have been identified as potent inhibitors of influenza virus neuraminidase, an essential enzyme for viral replication.[3][4] Furthermore, their anticancer activity is often associated with the induction of apoptosis in cancer cells.[3][5] The favorable drug-like properties and synthetic accessibility of the T4CA scaffold make it a highly attractive starting point for novel drug development.

Strategic Design of Novel T4CA Analogs

The rational design of new T4CA analogs hinges on a thorough understanding of structure-activity relationships (SAR) and the application of medicinal chemistry principles. The T4CA core offers multiple sites for chemical modification, enabling the optimization of both physicochemical properties and biological activity.

Key Modification Sites:

-

N-3 Position: The nitrogen atom within the thiazolidine ring is a primary site for derivatization. Modifications at this position, such as acylation or alkylation, can significantly influence the molecule's polarity, lipophilicity, and hydrogen-bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

-

C-2 Position: The C-2 position is amenable to the introduction of various substituents, which can modulate the compound's steric and electronic properties. The nature and position of substituents on an aromatic ring at C-2 can significantly impact the antioxidant potential of the resulting T4CA derivatives.[1][6]

-

C-5 Position: Substitution at the C-5 position can introduce additional stereocenters and alter the overall conformation of the thiazolidine ring, which can be critical for achieving selective target engagement.

-

Carboxylic Acid Group: The carboxylic acid at C-4 is often a key feature for biological activity, frequently participating in crucial interactions with target proteins. Esterification or amidation of this group can be employed to generate prodrugs with enhanced bioavailability.

Synthetic Methodologies for T4CA Analog Construction

The synthesis of T4CA analogs is most commonly achieved through the cyclocondensation of L-cysteine with a suitable aldehyde or ketone.[2][3] This versatile approach allows for the generation of a wide variety of substituted thiazolidines.

One-Pot Nucleophilic Cyclocondensation

This straightforward and efficient method is widely employed for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids [1][3]

-

Reaction Setup: Dissolve L-cysteine (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in a mixture of ethanol and water (1:1).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the precipitate is collected by filtration and washed with a cold solvent such as diethyl ether to remove unreacted aldehyde.[3] The crude product can be further purified by recrystallization from a hot ethanol/water mixture.[3]

Causality Behind Experimental Choices:

-

Solvent System: The ethanol/water mixture serves as an effective solvent for both the hydrophilic L-cysteine and the more hydrophobic aromatic aldehydes, facilitating the reaction.

-

Stoichiometry: A slight excess of the aldehyde can be used to drive the reaction to completion and ensure full consumption of the L-cysteine.

-

Temperature: The reaction typically proceeds efficiently at room temperature, making it an energy-efficient and convenient method.

Characterization and Purification of Novel T4CA Analogs

The definitive characterization of newly synthesized T4CA analogs is paramount to ensure their structural integrity and purity. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Table 1: Key Characterization Techniques

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the precise molecular structure, including atom connectivity and stereochemistry.[1] |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide the elemental composition of the compound.[1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups within the molecule.[1] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound and can be used for preparative purification. |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S) of the final product.[7] |

Experimental Protocol: General Purification by Recrystallization [3]

-

Dissolution: Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water mixture.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Filtration: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent.

Biological Evaluation of T4CA Analogs

Following synthesis and characterization, the biological activity of the novel T4CA analogs must be assessed through a series of in vitro and potentially in vivo assays.

Workflow for Biological Evaluation:

Caption: A generalized workflow for the biological evaluation of novel T4CA analogs.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity [1]

-

Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

-

Assay: Add the test compound solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The thiazolidine-4-carboxylic acid scaffold remains a highly valuable platform in the quest for novel therapeutic agents. The synthetic accessibility and the broad range of biological activities associated with its derivatives continue to fuel research in this area. Future efforts will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation T4CA-based drugs. The continued multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational science, will be crucial in fully realizing the therapeutic potential of this remarkable class of compounds.

References

- Riaz, M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

- Al-Bayati, M. A. H., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.

- Khan, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.

- Miller, D. D., et al. (2005). Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 48(5), 1369-1378.

- Riaz, M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

- Saeed, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6499.

- Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 11(43), 26848-26879.

- Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers.

- Saeed, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6499.

- Khan, A., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.

- Kumar, A., et al. (2018). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903.

-

ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Retrieved from [Link]

-

ResearchGate. (2025). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Retrieved from [Link]

- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.

-

International Journal for Multidisciplinary Research. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]

-

National Institutes of Health. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of thiazolidine-4-carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. novapublishers.com [novapublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijfmr.com [ijfmr.com]

2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid. The thiazolidine-4-carboxylic acid (TCA) scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document outlines a robust synthetic protocol based on the well-established cyclocondensation of L-cysteine with a substituted aldehyde.[3] Furthermore, it presents a complete, predictive characterization workflow, leveraging established principles from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By referencing analogous structures, this guide offers an expert-driven, predictive analysis of the expected spectral data, providing researchers with a validated roadmap for confirming the synthesis and structural integrity of the target molecule.

Introduction: The Significance of the Thiazolidine Scaffold

The 1,3-thiazolidine ring is a vital heterocyclic motif in drug discovery and development.[4] As a saturated analog of thiazole, it offers unique stereochemical and conformational properties. When derived from the amino acid L-cysteine, the resulting thiazolidine-4-carboxylic acid (TCA) core integrates the structural features of a cyclic sulfur-containing amino acid, making it a versatile building block in peptide synthesis and a scaffold for developing therapeutic agents.[5]

The biological potential of TCA derivatives is vast. They have been identified as potent inhibitors of enzymes like influenza virus neuraminidase and are explored as agents against cancer and oxidative stress.[1][6][7] The functionalization at the C-2 position of the thiazolidine ring is a common strategy to modulate this activity. The introduction of a 3-methyl-2-thienyl group, as proposed in the target molecule, is of particular interest. The thiophene ring is a well-known bioisostere of the benzene ring, often used to enhance metabolic stability or modify biological activity. This guide provides the necessary technical protocols and predictive data to enable the successful synthesis and rigorous characterization of this promising compound.

Proposed Synthesis: A Validated Protocol

The most direct and widely adopted method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the nucleophilic cyclocondensation of L-cysteine with an appropriate aldehyde.[3][8] This reaction is typically performed in a protic solvent system at room temperature and proceeds with high yield.

Reaction Scheme

The synthesis involves the reaction between L-cysteine hydrochloride and 3-methyl-2-thiophenecarboxaldehyde. Sodium acetate is used to neutralize the hydrochloride salt of L-cysteine, liberating the free amine for the initial nucleophilic attack on the aldehyde carbonyl.

Caption: Synthetic route for the target compound.

Step-by-Step Experimental Protocol

Rationale: This protocol is designed for clarity and reproducibility. The use of an ethanol/water solvent system ensures the solubility of both the polar amino acid salt and the less polar aldehyde.[3] The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials, which is a critical self-validating step.

-

Preparation: In a 100 mL round-bottom flask, dissolve L-cysteine hydrochloride (e.g., 10 mmol) in 25 mL of deionized water. Add sodium acetate (10 mmol) to the solution and stir until fully dissolved.

-

Addition of Aldehyde: In a separate beaker, dissolve 3-methyl-2-thiophenecarboxaldehyde (10 mmol) in 25 mL of ethanol. Add this solution dropwise to the stirring aqueous solution of L-cysteine at room temperature.

-

Reaction: Vigorously stir the resulting mixture at room temperature for approximately 24 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane 1:1) to observe the disappearance of the aldehyde spot.

-

Isolation: Upon completion, a precipitate typically forms. To maximize precipitation, place the reaction flask in an ice-water bath for 30 minutes.

-

Purification: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the final product in a desiccator over anhydrous calcium chloride to yield the pure 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid.

Structural and Spectroscopic Characterization

This section provides a predictive analysis of the spectroscopic data expected for the title compound. The predictions are grounded in the well-documented characterization of structurally similar thiazolidine-4-carboxylic acid derivatives.[3][6][9]

Caption: A typical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The formation of the thiazolidine ring creates a new chiral center at the C-2 position, potentially resulting in a mixture of diastereomers (cis and trans), which may be observable in the NMR spectrum.[6][8]

¹H NMR Analysis (Predicted): The diagnostic signals confirming the formation of the thiazolidine ring include a singlet for the H-2 proton and a characteristic multiplet system for the H-4 and H-5 protons.[3][9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Thienyl-H | 7.0 - 7.5 | Doublet, Doublet | Aromatic protons of the thiophene ring. |

| H-2 (Thiazolidine) | 5.5 - 6.0 | Singlet | Methine proton positioned between two heteroatoms (S and N), leading to a significant downfield shift.[3][9] |

| H-4 (Thiazolidine) | 4.1 - 4.5 | Doublet of doublets (dd) or Triplet (t) | Methine proton adjacent to the carboxylic acid and coupled to the two H-5 protons. |

| H-5 (Thiazolidine) | 3.2 - 3.8 | Multiplet (m) or two Doublets of doublets (dd) | Diastereotopic methylene protons coupled to the H-4 proton, often presenting as a complex ABX system.[9] |

| Thienyl-CH₃ | 2.2 - 2.5 | Singlet | Methyl group attached to the thiophene ring. |

| COOH | 10.0 - 13.0 | Broad singlet | Acidic proton of the carboxylic acid group; may exchange with D₂O. |

| NH | 8.0 - 9.5 | Broad singlet | Amine proton of the thiazolidine ring; may exchange with D₂O. |

¹³C NMR Analysis (Predicted): The carbon spectrum will corroborate the structure, with characteristic peaks for the thiazolidine ring carbons and the thienyl moiety.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic) | 170 - 175 | Carbonyl carbon of the carboxylic acid.[6] |

| Thienyl-C | 120 - 145 | Aromatic carbons of the thiophene ring. |

| C-2 (Thiazolidine) | 65 - 75 | Methine carbon between two heteroatoms.[6] |

| C-4 (Thiazolidine) | 60 - 70 | Methine carbon adjacent to the carboxylic acid.[9] |

| C-5 (Thiazolidine) | 35 - 45 | Methylene carbon of the thiazolidine ring.[9] |

| Thienyl-CH₃ | 14 - 18 | Methyl carbon attached to the thiophene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum will confirm the presence of the carboxylic acid, the secondary amine, and the aromatic thienyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | O-H stretch |

| N-H (Amine) | 3400 - 3200 | N-H stretch[3] |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | C-H stretch |

| C=O (Carboxylic Acid) | 1725 - 1680 | C=O stretch[9] |

| C=C (Thiophene) | 1620 - 1500 | Aromatic C=C stretch[3] |

| C-S (Thioether) | 700 - 600 | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and provide insights into the compound's structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Predicted Molecular Ion: The calculated exact mass for C₁₀H₁₁NO₂S₂ is 241.0231. The ESI-MS spectrum should show a prominent peak at m/z 242.0309 [M+H]⁺ in positive ion mode or 240.0153 [M-H]⁻ in negative ion mode.

-

Key Fragmentation Patterns: Thiazolidine rings are known to undergo characteristic cleavages. The primary fragmentations are expected to be the 1,4-ring cleavage and the 2,5-ring cleavage, which are diagnostic for confirming the ring structure.[9]

Caption: Predicted major fragmentation pathways in MS.

Physicochemical Properties Assessment

A complete characterization includes the determination of fundamental physicochemical properties.

-

Melting Point: The melting point should be determined using a calibrated apparatus. A sharp melting range is indicative of high purity.

-

Solubility: The solubility profile should be assessed in a range of standard laboratory solvents (e.g., water, methanol, DMSO, chloroform) to aid in formulation and further reactions.

-

Optical Rotation: As the synthesis starts with L-cysteine, the product is expected to be chiral. The specific optical rotation should be measured to confirm its chiral nature.

Potential Applications and Future Directions

The title compound is a novel chemical entity with significant potential for drug discovery. Based on the extensive literature on related analogs, key areas for investigation include:

-

Antiviral Activity: Thiazolidine derivatives have shown promise as inhibitors of viral enzymes, particularly influenza neuraminidase.[1][7]

-

Antimicrobial and Antifungal Agents: The thiazolidine scaffold is present in numerous compounds with demonstrated activity against various bacterial and fungal strains.[1][2]

-

Anticancer Research: The ability of some thiazolidines to induce apoptosis in cancer cells makes this a valuable area for further study.[1]

Future work should focus on in vitro screening of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid against these biological targets to elucidate its therapeutic potential.

Conclusion

This guide provides a comprehensive, expert-led framework for the synthesis and characterization of 2-(3-methyl-2-thienyl)-1,3-thiazolidine-4-carboxylic acid. By following the detailed protocols and using the predictive spectral data as a benchmark, researchers can confidently synthesize, purify, and validate the structure of this novel compound. The established importance of the thiazolidine-4-carboxylic acid scaffold in medicinal chemistry strongly suggests that this thienyl-substituted derivative is a compelling candidate for further biological evaluation.

References

- BenchChem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. BenchChem.

- ResearchGate. (n.d.). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents.

- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function.

- Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.

- Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(3), 165-179.

- Parchem. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists.

- ZU Scholars. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neuroinflammation.

- PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A.

- National Institutes of Health (NIH). (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.

- Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.

- ResearchGate. (n.d.). 13C-NMR data for the prepared thiazolidinones (4a-e).

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Preprints.org.

- Ahmad, N. F., Osman, S. M., & Pimlott, W. (1982). Derivatization of keto fatty acids: I. Synthesis and mass spectrometry of thiazolidinones. Journal of the American Oil Chemists' Society, 59(10), 411–414.

- National Institutes of Health (NIH). (n.d.). 2-Methylthiazolidine-4-carboxylic acid. PubChem.

- ResearchGate. (n.d.). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds.

- National Institute of Standards and Technology (NIST). (n.d.). 2,4-Thiazolidinedione. NIST WebBook.

- PrepChem.com. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid.

- ChemicalBook. (n.d.). 2,4-Thiazolidinedione(2295-31-0) IR Spectrum.

- National Institutes of Health (NIH). (2020). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. PubMed Central.

- ResearchGate. (n.d.). Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic....

- PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors.

- National Institutes of Health (NIH). (n.d.). 2-(3-Piridyl)thiazolidine-4-carboxylic acid. PubChem.

- MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application.

- PubMed. (n.d.). Synthesis and NMR Properties of 2-(4-pyridyl) thiazolidine-4-carboxylic Acids.

- Sci-Hub. (n.d.). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids.

- ChemicalBook. (n.d.). THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum.

- ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.

- Sigma-Aldrich. (n.d.). 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.

- Wikipedia. (n.d.). Thioproline.

- Santa Cruz Biotechnology. (n.d.). 1,3-Thiazolidine-4-carboxylic acid.

- Wikipedia. (n.d.). Thiazolidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. Thiazolidine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]